![molecular formula C12H20N4O2 B2975175 tert-butyl 3-amino-1-methyl-1H,4H,5H,6H,7H-pyrazolo[4,3-c]pyridine-5-carboxylate CAS No. 1706461-12-2](/img/structure/B2975175.png)
tert-butyl 3-amino-1-methyl-1H,4H,5H,6H,7H-pyrazolo[4,3-c]pyridine-5-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“tert-butyl 3-amino-1-methyl-1H,4H,5H,6H,7H-pyrazolo[4,3-c]pyridine-5-carboxylate” is a chemical compound . It is a member of the pyrazolopyridines, which are a group of heterocyclic compounds .
Synthesis Analysis
A new and straightforward route to synthesize novel pyrazolo[3,4-b]pyridine-5-carboxylate scaffolds from 1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitriles has been introduced . This method involves a sequential opening/closing cascade reaction . The synthesis is carried out at room temperature under ethanol in the presence of amorphous carbon-supported sulfonic acid (AC-SO3H) as the catalyst . This approach presents several advantages, including room temperature conditions, short reaction time, and operational simplicity .Molecular Structure Analysis
Pyrazolo[3,4-b]pyridines, the family of compounds to which “this compound” belongs, can present two isomeric structures: 1H-pyrazolo[3,4-b]pyridines and 2H-pyrazolo[3,4-b]pyridines .Chemical Reactions Analysis
The synthesis of “this compound” involves a sequential opening/closing cascade reaction . This reaction is carried out at room temperature under ethanol in the presence of AC-SO3H as the catalyst .Applications De Recherche Scientifique
Reactivity and Derivative Formation
Reactivity studies of related pyrazolo[5,1-c][1,2,4]triazine derivatives, including tert-butyl 3-amino-1-methyl-1H,4H,5H,6H,7H-pyrazolo[4,3-c]pyridine-5-carboxylate, have shown that these compounds can undergo various chemical transformations. For instance, acylation reactions involving carboxylic acids chlorides and amines in dioxane in the presence of triethylamine lead to the formation of corresponding amides, showcasing the compound's versatility in derivative synthesis. The structural composition of the compounds is confirmed through elemental analysis, UV, IR, and NMR spectroscopy, highlighting their potential for further chemical manipulation and application in the development of biologically active compounds (Mironovich & Shcherbinin, 2014).
Novel Synthetic Routes
In the pursuit of fluoroalkyl-substituted pyrazoles, research involving this compound has led to innovative multigram synthesis techniques. This research demonstrates the compound's role in synthesizing pyrazole-4-carboxylic acids on a multigram scale, indicating its importance in the large-scale production of fluorinated pyrazoles with potential pharmaceutical applications (Iminov et al., 2015).
Coordination Chemistry and Ligand Application
Explorations into the coordination chemistry of pyrazolylboranes, including derivatives of this compound, have highlighted their role as versatile ligands. These studies have led to the development of luminescent lanthanide compounds for biological sensing and iron complexes with unusual thermal and photochemical spin-state transitions. The synthesis and manipulation of these ligands contribute to advancements in coordination chemistry, offering insights into new materials with potential electronic, sensing, and catalytic applications (Halcrow, 2005).
Mechanoluminescence and OLED Applications
Research on Pt(II) phosphors bearing spatially encumbered pyridinyl pyrazolate chelates, related to this compound, demonstrates their potential in mechanoluminescence and efficient white OLEDs. These compounds exhibit distinctive photophysical properties, such as mechanoluminescence, and are used in the fabrication of high-efficiency OLED devices. This highlights the compound's application in the development of advanced photonic materials for display technologies (Huang et al., 2013).
Propriétés
IUPAC Name |
tert-butyl 3-amino-1-methyl-6,7-dihydro-4H-pyrazolo[4,3-c]pyridine-5-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20N4O2/c1-12(2,3)18-11(17)16-6-5-9-8(7-16)10(13)14-15(9)4/h5-7H2,1-4H3,(H2,13,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MKSSGIMAPLQGBM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC2=C(C1)C(=NN2C)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

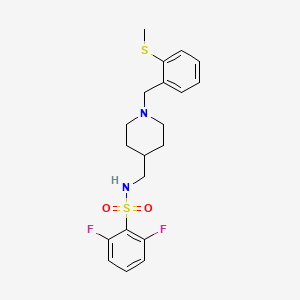



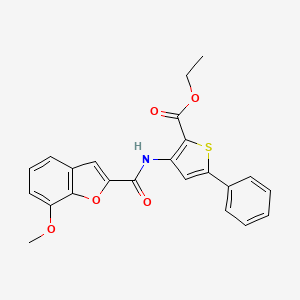
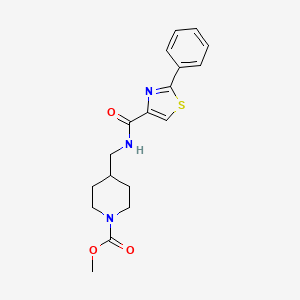
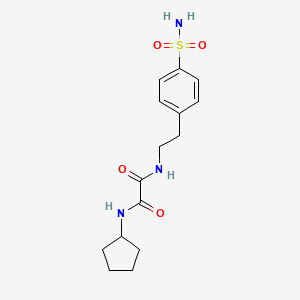

![N-(6-acetamidobenzo[d]thiazol-2-yl)-3-((4-fluorophenyl)sulfonyl)propanamide](/img/structure/B2975109.png)
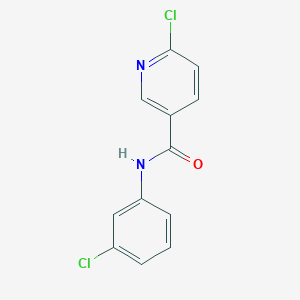
![(3-Methoxyphenyl)-[3-[(6-methylpyridin-2-yl)oxymethyl]piperidin-1-yl]methanone](/img/structure/B2975111.png)
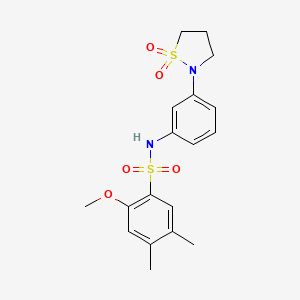
![((1R,5S)-3-(1H-imidazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)(3-(dimethylamino)phenyl)methanone](/img/structure/B2975114.png)
